molecular formula C15H13FN2O2S B5785999 N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide

N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide

Cat. No. B5785999
M. Wt: 304.3 g/mol
InChI Key: GVXFPOQHKQCMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating the immune response, cell proliferation, and survival.

Mechanism of Action

N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue in the IKKβ kinase subunit, which is required for the activation of NF-κB. This modification prevents the phosphorylation and activation of IKKβ, leading to the inhibition of NF-κB activation. This results in the downregulation of the expression of various pro-inflammatory and pro-survival genes that are regulated by NF-κB.
Biochemical and Physiological Effects:
N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various cell lines and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells. Additionally, N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 is a potent inhibitor of the NF-κB pathway, making it a useful tool for studying the role of this pathway in various diseases. Additionally, N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, the covalent modification of IKKβ by N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 may result in off-target effects, which may limit its use in certain experimental settings.

Future Directions

For research include the development of more potent and selective inhibitors of the NF-κB pathway, the investigation of the role of NF-κB in various diseases, and the development of N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, the use of N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 in combination with other therapies may enhance its therapeutic efficacy and reduce off-target effects.

Synthesis Methods

N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 is synthesized from 4-methoxybenzoic acid and 2-fluoroaniline through a series of chemical reactions. The first step involves the formation of an amide bond between the two compounds, followed by the addition of carbon disulfide to create a thiocarbamate group. The final step involves the addition of a base to the reaction mixture, resulting in the formation of N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082.

Scientific Research Applications

N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. By inhibiting this pathway, N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. Additionally, N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXFPOQHKQCMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)carbamothioyl]-4-methoxybenzamide

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